molecular formula C7H15NO B8186917 (2S,6S)-2,6-Dimethyl-tetrahydro-pyran-4-ylamine

(2S,6S)-2,6-Dimethyl-tetrahydro-pyran-4-ylamine

Cat. No.: B8186917
M. Wt: 129.20 g/mol
InChI Key: KFHJTIAGNFALSH-WDSKDSINSA-N
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Description

(2S,6S)-2,6-Dimethyl-tetrahydro-pyran-4-ylamine is a chiral amine compound with a tetrahydropyran ring structure. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. Its unique stereochemistry makes it a valuable building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,6S)-2,6-Dimethyl-tetrahydro-pyran-4-ylamine can be achieved through several methods. One common approach involves the diastereoselective synthesis of 2,6-syn-disubstituted tetrahydropyrans. This method utilizes the ability of furanyl-ether chiral centers to epimerize readily under acidic conditions . Another approach involves the furan ring methodology, which includes an intramolecular Michael addition to form the tetrahydropyran ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of asymmetric hydrogenation and other catalytic processes can enhance the efficiency of the production .

Chemical Reactions Analysis

Types of Reactions

(2S,6S)-2,6-Dimethyl-tetrahydro-pyran-4-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide (CrO3) and pyridinium chlorochromate (PCC) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amine derivatives.

Scientific Research Applications

(2S,6S)-2,6-Dimethyl-tetrahydro-pyran-4-ylamine has several scientific research applications:

    Chemistry: It serves as a chiral building block for the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme-substrate interactions and as a ligand in biochemical assays.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (2S,6S)-2,6-Dimethyl-tetrahydro-pyran-4-ylamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,6S)-2,6-Dimethyl-tetrahydro-pyran-4-ylamine is unique due to its specific stereochemistry and the presence of both methyl and amine groups on the tetrahydropyran ring. This combination of features makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

(2S,6S)-2,6-dimethyloxan-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-5-3-7(8)4-6(2)9-5/h5-7H,3-4,8H2,1-2H3/t5-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFHJTIAGNFALSH-WDSKDSINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(O1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC(C[C@@H](O1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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